AKR1C3 Inhibitory Potency: α-Methyl Cinnamic Acid vs. Unsubstituted Cinnamic Acid
In a spectrophotometric assay using recombinant human AKR1C3 (17β-hydroxysteroid dehydrogenase type 5) with 9,10-phenanthrenequinone as substrate, α-methylcinnamic acid exhibited an IC₅₀ of 6.4 μM, compared to 50 μM for unsubstituted cinnamic acid, representing an approximately 7.8-fold increase in inhibitory potency. [1] The study further noted that small hydrophobic phenyl ring substituents did not alter activity, whereas polar groups decreased potency, highlighting the critical role of the α-methyl substitution in enhancing inhibition. [1]
| Evidence Dimension | AKR1C3 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.4 μM |
| Comparator Or Baseline | Unsubstituted cinnamic acid (IC₅₀ = 50 μM) |
| Quantified Difference | ~7.8-fold lower IC₅₀ (higher potency) |
| Conditions | Recombinant human AKR1C3, 9,10-phenanthrenequinone substrate, spectrophotometric assay |
Why This Matters
For researchers developing AKR1C3 inhibitors (prostate cancer, breast cancer, endometrial cancer), this ~8-fold potency differential establishes α-MCA as the superior starting scaffold relative to unsubstituted cinnamic acid.
- [1] Brožič, P., Golob, B., Gomboc, N., Rižner, T.L., Gobec, S. Cinnamic acids as new inhibitors of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3). Molecular and Cellular Endocrinology. 2006;248(1-2):233-235. DOI: 10.1016/j.mce.2005.10.020. View Source
